2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole - 41420-95-5

2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole

Catalog Number: EVT-1762637
CAS Number: 41420-95-5
Molecular Formula: C9H6Cl2N2O
Molecular Weight: 229.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial agents: 1,3,4-Oxadiazoles have shown promising activity against various bacteria and fungi. [, , , , ] Research in this area could explore the potential of 2-(3,4-dichlorophenyl)-5-methyl-[1,3,4]oxadiazole as a novel antimicrobial agent.

  • Anti-inflammatory agents: Several 1,3,4-oxadiazole derivatives exhibit anti-inflammatory properties. [, , ] Further investigation could elucidate the potential anti-inflammatory activity of 2-(3,4-dichlorophenyl)-5-methyl-[1,3,4]oxadiazole.

  • Anticancer agents: 1,3,4-Oxadiazoles have demonstrated potential as anticancer agents, with some derivatives exhibiting cytotoxicity against various cancer cell lines. [, , , ] Research could focus on evaluating the anticancer properties of 2-(3,4-dichlorophenyl)-5-methyl-[1,3,4]oxadiazole.

5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione

  • Compound Description: This compound serves as a precursor in the synthesis of N-Mannich bases with reported broad-spectrum antibacterial and potent anti-proliferative activities. []

3-Arylaminomethyl-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones (4a–l)

  • Compound Description: This series of compounds, synthesized from 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, represents N-Mannich bases with varying aromatic amine substituents at the 3-position. Compounds 4j and 4l demonstrated potent activity against Gram-positive bacteria. []

3-[(4-Substituted piperazin-1-yl)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thiones (5a–d)

  • Compound Description: This series, also derived from 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, encompasses N-Mannich bases possessing diverse piperazine substituents at the 3-position. Notably, compounds 5c and 5d exhibited broad-spectrum antibacterial properties. []

6-Butyl-3,5,7-trimethyl-1-[[4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-5-thioxo-1,3,4-oxadiazol-2-yl]methoxy]pyrrolo[3,4-d]pyridazin-4-one

  • Compound Description: This specific 1,3,4-oxadiazole derivative demonstrated promising anti-inflammatory properties without inducing acute gastrotoxicity. []

6-Butyl-1-[[4-[[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]methyl]-2-thioxo-1,3,4-oxadiazol-5-yl]methoxy]-3,5,7-trimethyl-pyrrolo[3,4-d]pyridazin-4-one (Compound 13b)

  • Compound Description: This derivative, similar to the previous one, displayed significant anti-inflammatory activity in the carrageenan-induced rat paw edema test, exceeding the efficacy of indomethacin in certain aspects. Notably, it showed a superior safety profile compared to indomethacin, causing no observable liver, kidney, or gastric damage. []

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol (4)

  • Compound Description: This compound is a key intermediate in the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides (7a-p). These acetamides have shown potential as antibacterial agents, particularly against Gram-negative bacteria, and as moderate inhibitors of the α-chymotrypsin enzyme. []

N-Substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides (7a-p)

  • Compound Description: This series of compounds, synthesized from 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol, carries various N-substituted acetamide groups at the 2-position of the oxadiazole ring. Compound 7o, with a 3,4-dimethylphenyl substituent on the acetamide nitrogen, exhibited potent antibacterial activity against S. typhi, K. pneumoniae, and S. aureus. []

5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound, containing both a thieno[2,3-d]pyrimidine and a 1,3,4-oxadiazole ring system, serves as a versatile intermediate for generating a series of 1-alkyl derivatives. While this compound itself didn't display antimicrobial activity, its alkylated derivatives showed activity against bacterial strains like S. aureus, E. coli, and B. subtilis. []

1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

  • Compound Description: This series of compounds, derived from 5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, features various alkyl substituents at the 1-position of the thieno[2,3-d]pyrimidine ring. These compounds displayed antimicrobial activity, specifically against S. aureus, E. coli, and B. subtilis. []

11. 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones* Compound Description: This series, originating from 5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, features [3-aryl-1,2,4-oxadiazol-5-yl]methyl substituents at the 1-position. Notably, these compounds exhibited antimicrobial activity against S. aureus, E. coli, and B. subtilis. []* Relevance: This series, though structurally intricate, shares the 1,3,4-oxadiazole core with 2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole. The structural complexity stems from the large 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione substituent at the 2-position and the [3-aryl-1,2,4-oxadiazol-5-yl]methyl group at the 1-position.

5-(3,4-Dichlorophenyl)-3-[(4-substitutedpiperazino)methyl]-1,3,4-oxadiazole-2(3H)-one

  • Compound Description: This series of compounds displayed selective antifungal activity, with compounds 5a-5d, 5h, 5j, and 5p exhibiting greater potency than the standard drug nystatin against various fungal species. []
  • Compound Description: This series of compounds was synthesized and evaluated for anti-inflammatory activity, with promising results. Compounds 5b, 5f, 5i, 5p, and 5r showed significant anti-inflammatory activity in the carrageenan footpad edema test, with a lower incidence of gastric ulceration than the reference drug indomethacin. []
  • Compound Description: This compound demonstrated potent anti-cancer activity by inhibiting NF-κB activity in chronic myelogenous leukemia (CML) cells and inducing apoptosis. []
  • Compound Description: This quaternary ammonium salt of 2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole was synthesized and its crystal structure was analyzed. []
  • Compound Description: This series of compounds demonstrated good antibacterial activity against unspecified bacterial strains. []

4-Phenyl-6-Methyl-5-[(2'-Substituted-Phenyl) 1,3,4-Oxadiazole)] - 3, 4-dihydropyrimidin-2(1H)-one

  • Compound Description: These derivatives exhibited anticonvulsant activity. []

2-(Substituted-Phenyl)-5-(N,N-Diphenylaminomethyl)-1,3,4-Oxadiazoles (3-15)

  • Compound Description: This series of compounds were found to exhibit good anti-inflammatory and analgesic potential, with 2-(2-acetoxyphenyl)-5-(N,N-diphenylaminomethyl)-1,3,4-oxadiazole (15) and 2-(3,4-dimethoxyphenyl)-5-(N,N-diphenylaminomethyl)-1,3,4-oxadiazole (12) displaying the best activity. []
  • Compound Description: This series of compounds displayed promising antimicrobial activity, particularly compound 9a with a fluoro group, which exhibited activity against both Gram-positive and Gram-negative bacteria and fungi. []

Properties

CAS Number

41420-95-5

Product Name

2-(3,4-Dichloro-phenyl)-5-methyl-[1,3,4]oxadiazole

IUPAC Name

2-(3,4-dichlorophenyl)-5-methyl-1,3,4-oxadiazole

Molecular Formula

C9H6Cl2N2O

Molecular Weight

229.06 g/mol

InChI

InChI=1S/C9H6Cl2N2O/c1-5-12-13-9(14-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3

InChI Key

MRVVCFLGGAFDCD-UHFFFAOYSA-N

SMILES

CC1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.